molecular formula C16H23NO4 B14871913 Ethyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14871913
M. Wt: 293.36 g/mol
InChI Key: OQZUKRPKYWTWFM-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then subjected to a cyclization reaction with methylamine to form the pyrrolidine ring. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of a pyrrolidine ring and an ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO4/c1-5-21-16(18)13-10-17(2)9-12(13)11-6-7-14(19-3)15(8-11)20-4/h6-8,12-13H,5,9-10H2,1-4H3

InChI Key

OQZUKRPKYWTWFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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